1-[2-(1H-Benzimidazol-2-yl)-1-pyrrolidinyl]-1-propanone
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Overview
Description
1-[2-(1H-Benzimidazol-2-yl)-1-pyrrolidinyl]-1-propanone is a synthetic compound that features a benzimidazole moiety fused with a pyrrolidine ring. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The incorporation of the benzimidazole ring system into various compounds has been extensively studied due to its potential therapeutic applications .
Preparation Methods
The synthesis of 1-[2-(1H-Benzimidazol-2-yl)-1-pyrrolidinyl]-1-propanone typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The pyrrolidine ring is then introduced through a series of reactions involving appropriate reagents and conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
1-[2-(1H-Benzimidazol-2-yl)-1-pyrrolidinyl]-1-propanone undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[2-(1H-Benzimidazol-2-yl)-1-pyrrolidinyl]-1-propanone involves its interaction with specific molecular targets and pathways . The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its diverse biological activities . The pyrrolidine ring may also contribute to its binding affinity and selectivity . Further studies are needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
1-[2-(1H-Benzimidazol-2-yl)-1-pyrrolidinyl]-1-propanone can be compared with other benzimidazole derivatives, such as 2-(1H-benzimidazol-2-yl)ethanol and 2-(1H-benzimidazol-2-yl)acetic acid . These compounds share the benzimidazole core but differ in their substituents and overall structure . The unique combination of the benzimidazole and pyrrolidine rings in this compound may contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
1023815-34-0 |
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Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C14H17N3O/c1-2-13(18)17-9-5-8-12(17)14-15-10-6-3-4-7-11(10)16-14/h3-4,6-7,12H,2,5,8-9H2,1H3,(H,15,16) |
InChI Key |
IQRVMTBVEZWZPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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